REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing an aqueous phase
|
Type
|
CUSTOM
|
Details
|
The product obtained, preferably as the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is then distilled
|
Type
|
CUSTOM
|
Details
|
to produce a distillate
|
Type
|
ADDITION
|
Details
|
containing at least one acid
|
Type
|
DISTILLATION
|
Details
|
is then subjected to a further distillation
|
Type
|
CUSTOM
|
Details
|
to remove water and volatile organic components
|
Name
|
calcium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
calcium formate
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ca+2].C(=O)[O-]
|
Name
|
calcium propionate
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing an aqueous phase
|
Type
|
CUSTOM
|
Details
|
The product obtained, preferably as the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is then distilled
|
Type
|
CUSTOM
|
Details
|
to produce a distillate
|
Type
|
ADDITION
|
Details
|
containing at least one acid
|
Type
|
DISTILLATION
|
Details
|
is then subjected to a further distillation
|
Type
|
CUSTOM
|
Details
|
to remove water and volatile organic components
|
Name
|
calcium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
calcium formate
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ca+2].C(=O)[O-]
|
Name
|
calcium propionate
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|
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Smiles
|
C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing an aqueous phase
|
Type
|
CUSTOM
|
Details
|
The product obtained, preferably as the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is then distilled
|
Type
|
CUSTOM
|
Details
|
to produce a distillate
|
Type
|
ADDITION
|
Details
|
containing at least one acid
|
Type
|
DISTILLATION
|
Details
|
is then subjected to a further distillation
|
Type
|
CUSTOM
|
Details
|
to remove water and volatile organic components
|
Name
|
calcium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
calcium formate
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ca+2].C(=O)[O-]
|
Name
|
calcium propionate
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|
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Smiles
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Smiles
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Smiles
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esters
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Smiles
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Smiles
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Smiles
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C(C)(=O)[O-]
|
Name
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Quantity
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|
Type
|
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|
Smiles
|
C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing an aqueous phase
|
Type
|
CUSTOM
|
Details
|
The product obtained, preferably as the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
is then distilled
|
Type
|
CUSTOM
|
Details
|
to produce a distillate
|
Type
|
ADDITION
|
Details
|
containing at least one acid
|
Type
|
DISTILLATION
|
Details
|
is then subjected to a further distillation
|
Type
|
CUSTOM
|
Details
|
to remove water and volatile organic components
|
Name
|
calcium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
calcium formate
|
Type
|
product
|
Smiles
|
C(=O)[O-].[Ca+2].C(=O)[O-]
|
Name
|
calcium propionate
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |